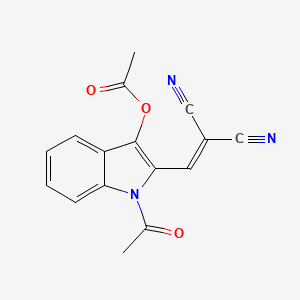
1-acetyl-2-(2,2-dicyanoeth-1-en-1-yl)-1H-indol-3-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-acetyl-2-(2,2-dicyanoeth-1-en-1-yl)-1H-indol-3-yl acetate is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an indole core, acetyl groups, and dicyanoethenyl moieties, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-2-(2,2-dicyanoeth-1-en-1-yl)-1H-indol-3-yl acetate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Core: Starting from aniline derivatives, the indole core can be synthesized through Fischer indole synthesis or other cyclization methods.
Introduction of Acetyl Groups: Acetylation of the indole core can be achieved using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Addition of Dicyanoethenyl Moieties:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the reactions.
化学反応の分析
Types of Reactions
1-acetyl-2-(2,2-dicyanoeth-1-en-1-yl)-1H-indol-3-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the indole core or acetyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-acetyl-2-(2,2-dicyanoeth-1-en-1-yl)-1H-indol-3-yl acetate involves its interaction with specific molecular targets and pathways. The indole core may interact with enzymes or receptors, modulating their activity. The dicyanoethenyl groups can participate in electron transfer reactions, influencing the compound’s reactivity.
類似化合物との比較
Similar Compounds
1-acetyl-2-(2,2-dicyanoeth-1-en-1-yl)-1H-indole: Lacks the acetate group.
1-acetyl-1H-indole-3-acetate: Lacks the dicyanoethenyl group.
2-(2,2-dicyanoeth-1-en-1-yl)-1H-indole-3-yl acetate: Lacks the acetyl group.
Uniqueness
1-acetyl-2-(2,2-dicyanoeth-1-en-1-yl)-1H-indol-3-yl acetate is unique due to the combination of acetyl, dicyanoethenyl, and indole moieties, which confer distinct chemical and biological properties.
特性
分子式 |
C16H11N3O3 |
|---|---|
分子量 |
293.28 g/mol |
IUPAC名 |
[1-acetyl-2-(2,2-dicyanoethenyl)indol-3-yl] acetate |
InChI |
InChI=1S/C16H11N3O3/c1-10(20)19-14-6-4-3-5-13(14)16(22-11(2)21)15(19)7-12(8-17)9-18/h3-7H,1-2H3 |
InChIキー |
BEGPQWIKALTOTN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1C2=CC=CC=C2C(=C1C=C(C#N)C#N)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-fluoro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B11758422.png)
![tert-Butyl 5-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B11758428.png)
![2,4,7-Trichloropyrido[4,3-d]pyrimidine](/img/structure/B11758436.png)
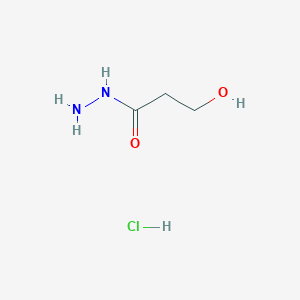
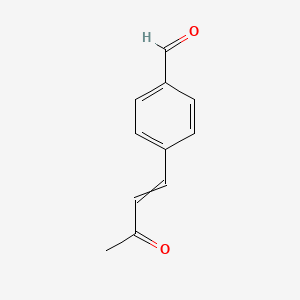

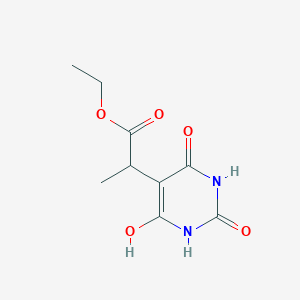
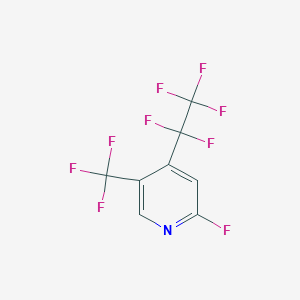
![3-[(4-Ethylpiperazin-1-YL)methyl]-2,5-dimethylbenzaldehyde hydrochloride](/img/structure/B11758476.png)

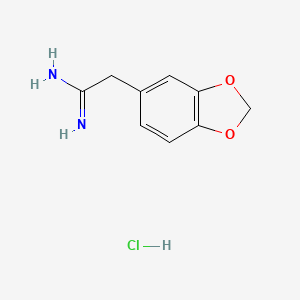

![(R)-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine](/img/structure/B11758501.png)

